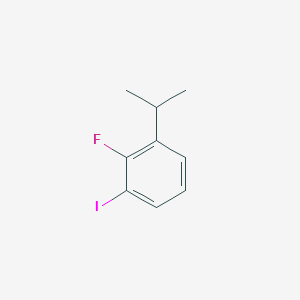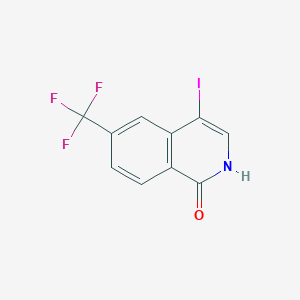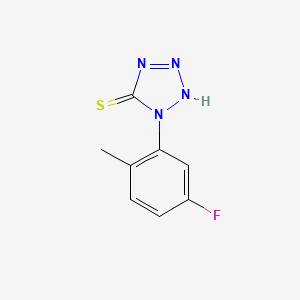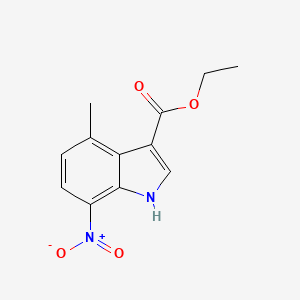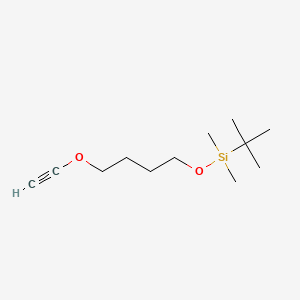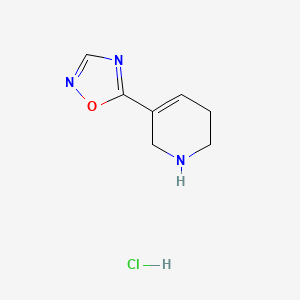
1-(3,5-Dichlorobenzyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dichlorobenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 3,5-dichlorobenzyl group Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
准备方法
Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorobenzyl)azetidine can be synthesized through several methods. One common approach involves the alkylation of azetidine with 3,5-dichlorobenzyl chloride under basic conditions. The reaction typically proceeds as follows:
Step 1: Preparation of azetidine by cyclization of 1,3-diaminopropane.
Step 2: Alkylation of azetidine with 3,5-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted reactions may be employed to enhance efficiency and reduce reaction times.
化学反应分析
Types of Reactions: 1-(3,5-Dichlorobenzyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functionalized derivatives.
Ring-Opening Reactions: Due to the ring strain, azetidine can undergo ring-opening reactions, especially in the presence of strong nucleophiles or under acidic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various N-substituted azetidines.
Oxidation Products: Azetidine N-oxides or other oxidized derivatives.
Reduction Products: Reduced azetidine derivatives with altered functional groups.
科学研究应用
1-(3,5-Dichlorobenzyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of polymers and materials with unique properties, such as enhanced mechanical strength or thermal stability.
作用机制
The mechanism of action of 1-(3,5-Dichlorobenzyl)azetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring’s strain and the presence of the 3,5-dichlorobenzyl group can influence its binding affinity and specificity. The compound’s reactivity can also facilitate the formation of covalent bonds with target molecules, leading to desired biological effects.
相似化合物的比较
Azetidine: The parent compound, which lacks the 3,5-dichlorobenzyl group.
3,5-Dichlorobenzylamine: A simpler analogue without the azetidine ring.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and different reactivity.
Uniqueness: 1-(3,5-Dichlorobenzyl)azetidine is unique due to the combination of the azetidine ring and the 3,5-dichlorobenzyl group. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications. The presence of the dichlorobenzyl group can enhance the compound’s stability and influence its interaction with biological targets, distinguishing it from other azetidine derivatives.
属性
分子式 |
C10H11Cl2N |
|---|---|
分子量 |
216.10 g/mol |
IUPAC 名称 |
1-[(3,5-dichlorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11Cl2N/c11-9-4-8(5-10(12)6-9)7-13-2-1-3-13/h4-6H,1-3,7H2 |
InChI 键 |
DBMRIGBAEURFMN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)CC2=CC(=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


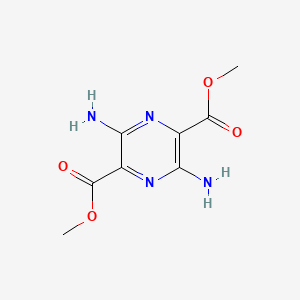
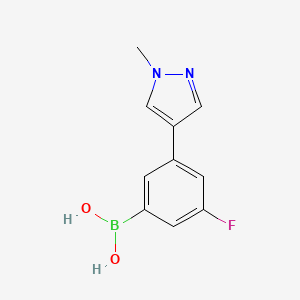
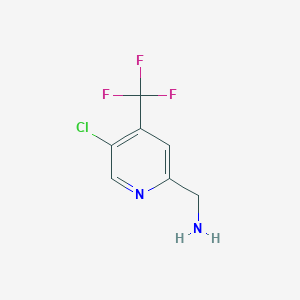

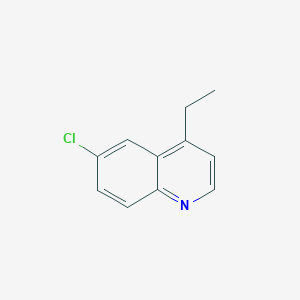
![9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B15330699.png)
